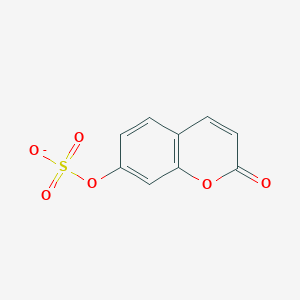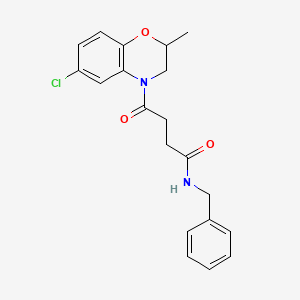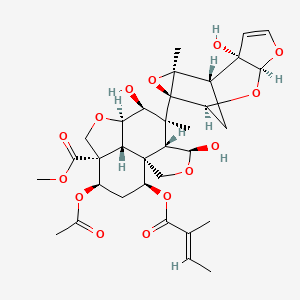
azadirachtin H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azadirachtin H is an azadirachtin and a methyl ester.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Azadirachtin has attracted significant attention in scientific research due to its isolation from the neem tree. Over 1000 publications cover various aspects of its structural, biological, and synthetic studies, highlighting worldwide synthesis efforts and the complexity of its molecular structure (Veitch, Boyer, & Ley, 2008).
Biological Properties and Pesticide Potential
- It is renowned for its biological properties as a deterrent against many insects and a growth disruptant for most insects and arthropods. Despite its valuable role as a natural pesticide and low toxicity to vertebrates, its widespread adoption in the market remains limited, necessitating further research into its mode of action, structure-activity relationships, and biosynthesis (Morgan, 2009).
Neurological Impact
- Azadirachtin impacts the central nervous system (CNS) of insects. Studies using Drosophila melanogaster demonstrated that azadirachtin modulates cholinergic miniature excitatory postsynaptic current and calcium currents in the CNS, indicating its potential neurological effects on insects (Qiao et al., 2014).
Apoptotic Effects in Insects
- The compound induces apoptosis in the midgut of insects like Spodoptera litura, affecting the growth by altering midgut structure and impacting nutrient digestion and absorption. This reveals its mechanism of toxicity as a growth inhibitor (Shu et al., 2018).
Autophagy and Apoptosis in Insect Cells
- In Spodoptera litura cells, azadirachtin A was found to inhibit cell proliferation by inducing autophagy and apoptotic cell death. It disrupts survival signaling pathways like PI3K/AKT/TOR, suggesting a complex interaction with insect cellular processes (Shao et al., 2016).
Impact on Reproduction
- Azadirachtin affects mating success and gametic abnormalities in Drosophila melanogaster, revealing its significant influence on reproductive processes in insects (Oulhaci et al., 2018).
Cellular and Molecular Interactions
- Studies have shown that azadirachtin interacts with cellular components such as the tumor necrosis factor binding domain of receptors, inhibiting biological responses and suggesting anti-inflammatory properties (Thoh et al., 2009).
Gene Expression Effects
- Exposure to azadirachtin alters gene expression in insect cells, as observed in Drosophila melanogaster S2 cells. It triggers intracellular calcium release, affecting pathways related to apoptosis and the Ca(2+)-CaM signaling cascade (Xu et al., 2016).
Biotechnological Production
- Research has also focused on optimizing media for the cultivation of Azadirachta indica cells in bioreactors for mass production of azadirachtin, indicating its potential for large-scale biotechnological production (Prakash & Srivastava, 2005).
Eigenschaften
Molekularformel |
C33H42O14 |
|---|---|
Molekulargewicht |
662.7 g/mol |
IUPAC-Name |
methyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-11-carboxylate |
InChI |
InChI=1S/C33H42O14/c1-7-14(2)24(36)45-17-11-18(44-15(3)34)31(26(38)40-6)13-42-20-21(31)30(17)12-43-25(37)22(30)28(4,23(20)35)33-19-10-16(29(33,5)47-33)32(39)8-9-41-27(32)46-19/h7-9,16-23,25,27,35,37,39H,10-13H2,1-6H3/b14-7+/t16-,17+,18-,19+,20-,21-,22+,23-,25+,27+,28+,29+,30+,31+,32+,33+/m1/s1 |
InChI-Schlüssel |
ILMJTWSQVCYIKY-YAYGENDCSA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@H]([C@H]4[C@]([C@@H]3O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)O)C(=O)OC)OC(=O)C |
SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)O)C(=O)OC)OC(=O)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)O)C(=O)OC)OC(=O)C |
Synonyme |
azadirachtin H |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


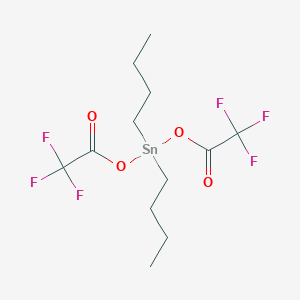
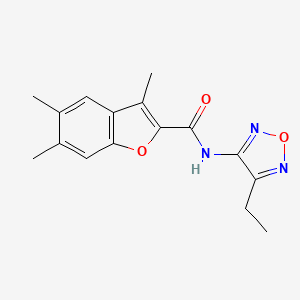


![3-[5-(5-methyl-2-thiophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyloxy)propyl]propanamide](/img/structure/B1255308.png)
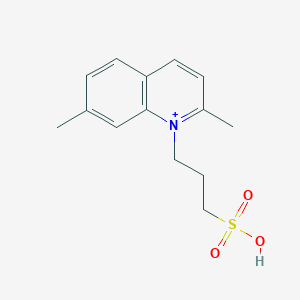
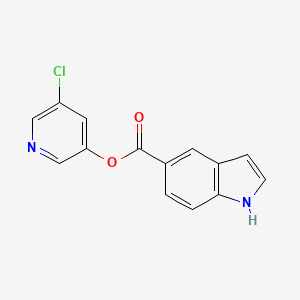
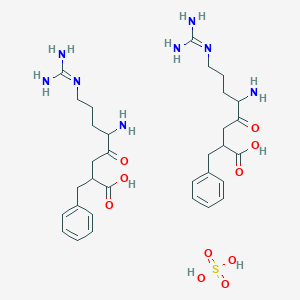
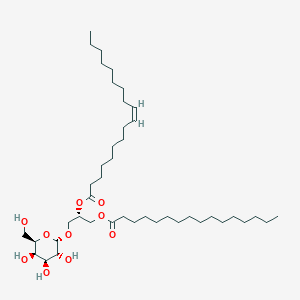
![(3R,3aS,7R,7aS)-2-benzyl-3-[4-fluoro-3-[(E)-2-phenylethenyl]phenyl]-7-methyl-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1255317.png)

